molecular formula C17H11NS3 B14261173 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine CAS No. 162050-67-1

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine

Cat. No.: B14261173
CAS No.: 162050-67-1
M. Wt: 325.5 g/mol
InChI Key: XVBCAVZPTZRZRR-UHFFFAOYSA-N
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Description

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine typically involves the use of thiophene derivatives and pyridine as starting materials. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the condensation of thiophene derivatives with pyridine under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, it binds selectively to metal ions such as iron (III), leading to changes in its photophysical properties . This binding can be studied using computational and experimental methods to understand the underlying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is unique due to its combination of multiple thiophene rings and a pyridine ring, which imparts distinct photophysical properties and makes it suitable for specific applications such as fluorescent sensing and organic electronics.

Properties

CAS No.

162050-67-1

Molecular Formula

C17H11NS3

Molecular Weight

325.5 g/mol

IUPAC Name

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine

InChI

InChI=1S/C17H11NS3/c1-2-14(19-11-1)15-5-6-17(21-15)16-4-3-13(20-16)12-7-9-18-10-8-12/h1-11H

InChI Key

XVBCAVZPTZRZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4

Origin of Product

United States

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